Lithium acetylacetonate

Description

Properties

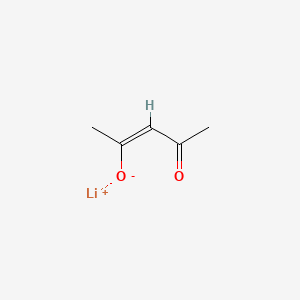

IUPAC Name |

lithium;4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEOOCAGEXVCBQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=CC(=O)C)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940823 | |

| Record name | Lithium 4-oxopent-2-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Lithium acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19185-99-0, 18115-70-3 | |

| Record name | Lithium 4-oxopent-2-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione, monolithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Lithium Acetylacetonate

Prepared by: Gemini, Senior Application Scientist

Abstract

Lithium acetylacetonate, Li(acac), serves as a fundamental coordination compound with significant utility across materials science, organic synthesis, and energy storage technologies. Its performance in these applications—ranging from a precursor for lithium-ion battery materials to a catalyst in organic reactions—is intrinsically linked to its molecular structure. This guide provides a comprehensive examination of the molecular architecture of Li(acac), detailing the nature of the acetylacetonate ligand, the coordination environment of the lithium cation, and the resulting solid-state polymeric assembly. We will explore the causality behind the experimental techniques used for its structural elucidation, including synthesis, X-ray diffraction, and spectroscopic methods, offering field-proven insights for researchers, scientists, and drug development professionals.

The Acetylacetonate (acac) Ligand: A Versatile Building Block

To comprehend the structure of this compound, one must first understand the ligand itself. Acetylacetone (2,4-pentanedione) is a β-diketone that exhibits keto-enol tautomerism.[1] Upon deprotonation by a base, it forms the acetylacetonate anion (acac⁻), a versatile bidentate ligand.[1][2]

The negative charge on the acac⁻ anion is not localized on a single oxygen atom. Instead, it is delocalized across the O-C-C-C-O backbone through resonance.[1] This delocalization results in two equivalent C-O bonds and two equivalent central C-C bonds, lending significant stability to the resulting metal complexes.[1] This resonance is a key feature that dictates the formation of a stable six-membered chelate ring upon coordination with a metal ion.[2]

Caption: Keto-enol tautomerism and resonance stabilization of the acetylacetonate anion.

The Li-O Bond and Coordination Environment

The interaction between the lithium cation (Li⁺) and the acetylacetonate anion dictates the overall structure. Unlike transition metals which form strong covalent bonds, the Li-O bond is predominantly ionic in character. This is due to the high electropositivity of lithium. However, the chelation effect—the formation of the stable six-membered ring—imparts a degree of covalent character and stability to the complex.

While definitive single-crystal X-ray diffraction data for anhydrous, monomeric Li(acac) is not prevalent in literature, structural analyses of related compounds and spectroscopic evidence suggest that the small lithium ion typically seeks a coordination number between four and six.[3] In the solid state, this is achieved not by forming a simple monomeric molecule, but through the formation of a coordination polymer .

In this polymeric structure, the oxygen atoms of the acetylacetonate ligands act as bridging centers, connecting multiple lithium ions. Each lithium ion is typically coordinated by oxygen atoms from several different acac⁻ ligands, achieving a stable, often tetrahedral or distorted octahedral, coordination geometry. This extended network is the thermodynamically favored arrangement in the solid state.

| Structural Parameter | Typical Range/Value | Significance |

| Coordination Number | 4-6 | Dictates the local geometry around the Li⁺ ion.[3] |

| Li-O Bond Length | ~1.9 - 2.1 Å | Reflects the strength and nature of the Li-O interaction.[4][5] |

| Coordination Geometry | Tetrahedral / Distorted Octahedral | The arrangement of oxygen atoms minimizes steric hindrance and maximizes electrostatic interactions. |

The Solid-State Polymeric Structure

The most critical aspect of the molecular structure of solid Li(acac) is its polymeric nature. Simple monomeric [Li(acac)] units are unstable in the solid phase because the lithium ion cannot achieve its preferred coordination number of four or more with a single bidentate ligand.

To satisfy this coordination requirement, the oxygen atoms of each acac⁻ ligand bridge between adjacent lithium ions. This creates an extended one-, two-, or three-dimensional network. This structural motif is common for alkali metal acetylacetonates.[6] The resulting polymer is a crystalline solid, and its specific packing arrangement can be determined using X-ray diffraction.[7]

Caption: Simplified schematic of the bridging acetylacetonate ligands in the polymeric structure of Li(acac).

Experimental Elucidation of Structure

The determination of this complex structure is not trivial and relies on a suite of analytical techniques. A self-validating system of protocols ensures that the proposed structure is consistent across multiple experimental observations.

Synthesis and Crystallization

The first step is the synthesis of high-purity, crystalline material suitable for analysis.

Protocol: Synthesis of this compound

-

Rationale: The synthesis is an acid-base reaction where the acidic proton of acetylacetone is removed by a lithium base. Lithium hydroxide is commonly used in an aqueous or alcoholic medium.

-

Procedure: a. Dissolve lithium hydroxide (LiOH·H₂O) in methanol in a round-bottom flask. b. Slowly add an equimolar amount of acetylacetone (Hacac) to the solution while stirring. The reaction is exothermic. c. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion. d. Remove the solvent (methanol and water byproduct) under reduced pressure using a rotary evaporator. e. The resulting white solid is crude this compound. f. Crystallization: For X-ray analysis, single crystals are required. This is the most challenging step. Recrystallization from a suitable solvent system (e.g., a mixture of polar and non-polar solvents) via slow evaporation is necessary.[8][9]

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is the definitive method for determining the crystal structure of solid materials.

Protocol: Structural Analysis by PXRD

-

Rationale: PXRD provides a unique "fingerprint" of a crystalline solid. By analyzing the positions and intensities of the diffraction peaks, one can determine the unit cell parameters, space group, and the precise positions of atoms within the crystal lattice.[7][10]

-

Procedure: a. A finely ground powder of the synthesized Li(acac) is mounted on a sample holder. b. The sample is irradiated with monochromatic X-rays over a range of angles (2θ). c. A detector measures the intensity of the diffracted X-rays at each angle. d. The resulting diffractogram is analyzed. The data is indexed to determine the unit cell, and Rietveld refinement is performed to solve and refine the crystal structure, yielding bond lengths, angles, and the overall polymeric arrangement.

Spectroscopic Characterization

Spectroscopic methods provide complementary information that validates the structural model derived from XRD.

A. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. The coordination of the acac⁻ ligand to the Li⁺ ion causes characteristic shifts in the vibrational bands compared to free acetylacetone.[11]

-

Key Observations:

-

The strong C=O stretching vibration (~1700 cm⁻¹) of the keto form of Hacac disappears.

-

New strong bands appear in the 1500-1600 cm⁻¹ region, corresponding to the coupled C=O and C=C stretching modes of the delocalized chelate ring.

-

The appearance of bands in the low-frequency region (below 600 cm⁻¹) can be attributed to Li-O stretching modes, directly confirming the metal-ligand bond.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR provides detailed information about the chemical environment of specific nuclei. For Li(acac), both ¹H and ⁷Li NMR are highly informative.

-

¹H NMR (in solution): Reveals the environment of the protons on the acac⁻ ligand. A single sharp signal for the methyl protons and a single signal for the methine proton confirm the symmetric nature of the chelated ligand, where both halves of the molecule are equivalent due to resonance.

-

⁷Li Solid-State NMR (SSNMR): This is a powerful technique for probing the local environment of the lithium ion directly in the solid state. The chemical shift and line shape of the ⁷Li signal are highly sensitive to the coordination number and symmetry of the lithium site.[12] A broad signal or multiple signals would be consistent with the proposed polymeric structure where lithium ions reside in a defined, asymmetric crystalline environment.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The molecular structure of this compound is more complex than its simple formula, Li(C₅H₇O₂), suggests. It is not a discrete molecule but rather a coordination polymer in the solid state. This structure arises from the drive of the lithium cation to achieve a stable coordination number (typically four), which it satisfies by forming bonds with bridging oxygen atoms from multiple acetylacetonate ligands. The acetylacetonate ligand's ability to form a stable, delocalized six-membered chelate ring is fundamental to the compound's existence. A multi-technique approach, combining synthesis, X-ray diffraction, and various spectroscopic methods, is essential for a complete and validated understanding of this important chemical's architecture. This detailed structural knowledge is paramount for rationally designing new materials and optimizing its application in advanced technologies.

References

-

Tominaka, S. et al. (2015). Coordination Environments and π-Conjugation in Dense Lithium Coordination Polymers. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Solid-state NMR spectroscopy results a, b, ⁷Li spin echo NMR spectra... Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). (a) X-ray diffraction pattern of lithium nickel acetylacetonate. (b)... Retrieved February 10, 2026, from [Link]

-

SciSpace. (2015). Coordination environments and π-conjugation in dense lithium coordination polymers. Retrieved February 10, 2026, from [Link]

-

Materials Project. (n.d.). mp-1960: Li2O (Cubic, Fm-3m, 225). Retrieved February 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). X-Ray crystal structure of {Li·[O [[double bond, length half m-dash]] P(NMe2)3]4}+·{Li5[N [[double bond, length half m-dash]] CPh2]6·[O [[double bond, length half m-dash]] P·(NMe2)3]}–. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of molecules with various Li + coordination environments... Retrieved February 10, 2026, from [Link]

-

MSpace - University of Manitoba. (2018). Nuclear Magnetic Resonance Spectroscopy of Paramagnetic Metal-Acetylacetonate Complexes in the Solid State. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Acetylacetone. Retrieved February 10, 2026, from [Link]

-

PubMed Central (PMC). (2024). Crystal structure of a three-coordinate lithium complex with monodentate phenyloxazoline and hexamethyldisilylamide ligands. Retrieved February 10, 2026, from [Link]

-

Wikipedia. (n.d.). Metal acetylacetonates. Retrieved February 10, 2026, from [Link]

-

JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Li-O bond length in LiO 6 octahedra of LiFe 0.48 Mn 0.48 Mg 0.04 PO 4... Retrieved February 10, 2026, from [Link]

-

Materials Explorer. (n.d.). Li13Si4. Retrieved February 10, 2026, from [Link]

-

Materials Project. (n.d.). mp-3054: Li2CO3 (Monoclinic, C2/c, 15). Retrieved February 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Sintering. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). A view of the one-dimensional polymeric arrangement. Hydrogen atoms are omitted. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). Acetylacetonate. Retrieved February 10, 2026, from [Link]

-

Synthesis and Sintering. (2023). Lithium ion conductivity, crystallization tendency, and microstructural evolution of LiZrxTi2-x(PO4)3 NASICON glass-ceramics (x = 0 - 0.4). Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Nucleation and Crystallization Kinetics of a Multicomponent Lithium Disilicate Glass by in Situ and Real-Time Synchrotron X-ray Diffraction. Retrieved February 10, 2026, from [Link]

-

Kola Science Centre. (2019). XIX International Meeting on Crystal Chemistry, X-ray Diffraction and Spectroscopy of Minerals. Retrieved February 10, 2026, from [Link]

Sources

- 1. Acetylacetone - Wikipedia [en.wikipedia.org]

- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. synsint.com [synsint.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 12. researchgate.net [researchgate.net]

Thermal stability of Lithium acetylacetonate

An In-Depth Technical Guide to the Thermal Stability of Lithium Acetylacetonate

Executive Summary

This compound (Li(acac)) is a key organometallic compound with significant applications, particularly as a precursor and additive in the development of advanced materials for lithium-ion batteries and organic light-emitting diodes (OLEDs)[1][2][3]. Its performance and safety in these applications are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of this compound, detailing the methodologies for its characterization, plausible decomposition pathways, and the critical factors that influence its stability. We present field-proven, self-validating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), designed to yield reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Role and Properties of this compound

This compound, with the chemical formula CH₃COCH=C(OLi)CH₃, is a coordination complex formed between the lithium cation (Li⁺) and the acetylacetonate anion (acac⁻)[2]. The acetylacetonate ligand is bidentate, binding to the lithium ion through its two oxygen atoms to form a stable six-membered chelate ring[4][5]. This structure contributes to its utility as a soluble and reactive lithium source in non-aqueous media[4].

Its primary applications leverage its thermal properties:

-

Lithium-Ion Batteries: Li(acac) is used as a precursor for synthesizing electrode materials, such as LiMn₂O₄ nanoparticles and Li₄Ti₅O₁₂ nanofibers[2][3]. Its high thermal stability is crucial for preventing the decomposition of electrolytes at elevated operating temperatures, thereby enhancing the overall safety and lifespan of the battery[1].

-

Organic Electronics: It serves as an efficient electron injection layer in OLEDs, improving device performance[2][3].

-

Catalysis: In organic synthesis, it functions as an effective catalyst and as a curing agent for epoxy resins[1][6].

Understanding the temperature at which Li(acac) begins to decompose and the nature of this decomposition is paramount for defining safe operating limits and optimizing manufacturing processes like chemical vapor deposition (CVD)[4][5].

Core Analytical Techniques for Thermal Stability Assessment

To rigorously characterize the thermal stability of this compound, two complementary thermoanalytical techniques are essential: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time in a controlled atmosphere[7][8]. For Li(acac), TGA is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of the final residual product.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature[9][10]. It identifies the temperatures of thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy changes associated with these transitions, indicating whether they are endothermic (heat-absorbing) or exothermic (heat-releasing)[5][9].

Experimental Workflow and Protocols

The following sections provide detailed, self-validating protocols for the thermal analysis of this compound. The causality behind each step is explained to ensure scientific rigor.

Thermogravimetric Analysis (TGA) Workflow

The logical flow for a TGA experiment is crucial for obtaining high-quality data. It begins with instrument preparation and calibration, followed by precise sample preparation and methodical data acquisition and analysis.

Caption: Standard Operating Procedure for TGA Analysis.

Detailed TGA Protocol:

-

Instrument Calibration: Before analysis, ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines[11]. This is a critical step for data accuracy and trustworthiness.

-

Blank Run: Perform a "blank" run using an empty sample crucible through the same temperature program that will be used for the sample[8]. This allows for the correction of instrumental drift and buoyancy effects, a self-validating measure to ensure the observed mass loss is solely from the sample.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean alumina or platinum crucible[8][12]. Using a small, uniform sample minimizes thermal gradients and ensures even heating[11].

-

Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with an inert gas, typically nitrogen or argon, at a flow rate of 30-50 mL/min for at least 15-30 minutes before starting the heating program[12][13]. This ensures an oxygen-free environment, preventing oxidative decomposition and isolating the thermal decomposition process.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min[14]. A controlled, linear heating rate is essential for kinetic analysis and reproducibility[7].

-

Data Analysis:

-

Subtract the blank curve from the sample curve to obtain the corrected thermogram[8].

-

Plot the corrected mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), the temperature of the maximum rate of mass loss (from the peak of the derivative curve, DTG), and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC) Workflow

The DSC workflow parallels that of TGA, focusing on instrument calibration for temperature and enthalpy, followed by careful sample encapsulation and analysis to detect thermal transitions.

Caption: Standard Operating Procedure for DSC Analysis.

Detailed DSC Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards, such as indium, according to the instrument's procedure[15]. This step is fundamental to the trustworthiness of the thermal data.

-

Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it[9]. Encapsulation prevents any loss of sample due to sublimation before decomposition and ensures good thermal contact.

-

Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to be used as the reference[9]. The differential measurement between the sample and reference pans is the core principle of DSC, isolating the thermal events of the sample.

-

Atmosphere and Flow Rate: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., nitrogen) at 30-50 mL/min to provide a stable thermal environment and prevent oxidation[16].

-

Temperature Program: Heat the sample and reference from ambient to a final temperature (e.g., 400 °C) at a constant rate, typically 10 °C/min[9]. The program should cover the entire temperature range of interest for decomposition.

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify endothermic (downward) or exothermic (upward) peaks corresponding to phase transitions or decomposition.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under a peak to calculate the enthalpy change (ΔH) of the transition.

-

Results and Interpretation

Thermal Decomposition Temperature

Analysis of this compound reveals a distinct thermal decomposition profile. The compound is generally stable up to approximately 250 °C, after which decomposition begins.

| Parameter | Value | Source(s) |

| Melting/Decomposition Point | ~250 °C (decomposes) | [3][6][17] |

| Typical Onset of Decomposition (TGA) | 245-250 °C | [18] (by analogy with Hf(acac)₄) |

| Nature of Decomposition (DSC) | Endothermic/Exothermic | [19][20] (Varies with metal acetylacetonate) |

Note: The nature of the decomposition peak in DSC (endothermic vs. exothermic) can vary. For many metal acetylacetonates, an initial endothermic peak corresponding to melting may be followed by a sharp exothermic peak from rapid decomposition[19].

Plausible Decomposition Pathway

While a definitive, published mechanism for this compound is scarce, a plausible pathway can be constructed based on the known decomposition of other metal acetylacetonates[5][18]. The thermal decomposition is believed to proceed via the cleavage of the metal-oxygen and intra-ligand bonds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 97 18115-70-3 [sigmaaldrich.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. americanelements.com [americanelements.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound 97 18115-70-3 [sigmaaldrich.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. epfl.ch [epfl.ch]

- 9. web.williams.edu [web.williams.edu]

- 10. skztester.com [skztester.com]

- 11. redthermo.com [redthermo.com]

- 12. studycorgi.com [studycorgi.com]

- 13. scribd.com [scribd.com]

- 14. torontech.com [torontech.com]

- 15. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 16. scielo.br [scielo.br]

- 17. strem.com [strem.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Foreword: Beyond the Reagent Bottle—A Functional Perspective on Lithium Acetylacetonate

An In-Depth Technical Guide to the Coordination Chemistry of Lithium Acetylacetonate

To the practicing researcher, this compound, Li(acac), is more than a mere chemical entry; it is a foundational building block, a soluble and reliable source of the versatile acetylacetonate (acac⁻) ligand. Its significance lies not in its own complexity, but in the enabling power it confers upon the synthesis of advanced materials and catalytic systems. This guide is structured to reflect this functional role. We will move from the fundamental molecular properties that underpin its utility to the practical, validated protocols for its synthesis and characterization. Finally, we will explore its core applications, always emphasizing the causal link between its coordination chemistry and its performance in drug development, materials science, and catalysis.

Part 1: Core Principles of the Acetylacetonate Ligand and its Lithium Salt

The functionality of this compound is intrinsically tied to the electronic and structural properties of the acetylacetonate anion. Acetylacetone (2,4-pentanedione, acacH) exists as a tautomeric equilibrium between its keto and enol forms.[1][2] Deprotonation by a base, such as a lithium alkoxide or hydroxide, yields the acetylacetonate (acac⁻) anion.

This anion is a quintessential bidentate ligand, coordinating to metal ions through its two oxygen atoms to form a highly stable six-membered chelate ring.[3][4][5][6] The stability of this ring is a primary driver for the formation of metal acetylacetonate complexes. A key feature of the coordinated acac⁻ ligand is the delocalization of π-electrons across the O-C-C-C-O backbone, which imparts a "pseudoaromatic" character to the chelate ring.[3][6][7] This delocalization results in equivalent C-O and C-C bond lengths within the ring, a feature readily verifiable by X-ray crystallography. This compound itself is best described as an ionic salt, Li⁺[acac]⁻, which serves as an excellent, non-aqueous soluble source of the acac⁻ nucleophile for further coordination chemistry.

Physicochemical Properties of this compound

A clear understanding of a reagent's physical properties is a prerequisite for its effective use in any experimental design. The following table summarizes the key properties of Li(acac).

| Property | Value | Source(s) |

| Chemical Formula | CH₃COCH=C(OLi)CH₃ (or C₅H₇LiO₂) | [8][9] |

| Molecular Weight | 106.05 g/mol | [8][9] |

| CAS Number | 18115-70-3 | [8][9] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | ~250 °C (with decomposition) | [4][10] |

| Solubility | Soluble in organic solvents, water | [11] |

Part 2: Synthesis and Quality Control—A Validating Workflow

The integrity of any subsequent research hinges on the purity and identity of the starting materials. This section provides a field-tested protocol for the synthesis of this compound and the analytical techniques required to validate its structure and purity.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of reacting a metal source with acetylacetone.[3][12][13] The choice of lithium methoxide in a non-aqueous solvent like THF is deliberate; it ensures a clean, straightforward acid-base reaction, driving the equilibrium towards the product and simplifying purification by avoiding aqueous workups for this hygroscopic material.

Materials:

-

Lithium methoxide (LiOMe)

-

Acetylacetone (acacH, 2,4-pentanedione), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble a 250 mL Schlenk flask containing a magnetic stir bar. Evacuate the flask under high vacuum and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent moisture from competing with the methoxide base.

-

Reagent Addition: Under a positive pressure of inert gas, add lithium methoxide (e.g., 3.80 g, 0.1 mol) to the flask. Add 100 mL of anhydrous THF via cannula to dissolve the LiOMe. Some gentle warming may be required.

-

Reactant Introduction: Slowly add freshly distilled acetylacetone (e.g., 10.2 mL, 0.1 mol) to the stirring LiOMe/THF solution at room temperature over 30 minutes using a dropping funnel. The slow addition mitigates any exotherm.

-

Reaction: An immediate formation of a white precipitate (Li(acac)) is typically observed. Allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete reaction. The byproduct of this reaction is volatile methanol.

-

Isolation: Remove the solvent and volatile methanol in vacuo to yield a white solid.

-

Purification: Wash the resulting solid with 50 mL of anhydrous diethyl ether to remove any unreacted acetylacetone. Diethyl ether is chosen for its poor solvation of the ionic Li(acac) salt but good solvation of the organic starting material.

-

Drying and Storage: Filter the white solid under an inert atmosphere, wash with another portion of anhydrous diethyl ether, and dry under high vacuum for several hours. Store the final product in a desiccator or glovebox due to its hygroscopic nature.[14]

Caption: Synthesis workflow for this compound.

Analytical Validation: A Self-Consistent System

Each analytical technique provides a piece of the structural puzzle. A successful synthesis is confirmed only when the data from FTIR, NMR, and TGA are mutually consistent.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Causality: FTIR is the first line of defense to confirm the formation of the acetylacetonate chelate. The vibrational frequencies of the C=O and C=C bonds are highly sensitive to the electronic environment. In the free acacH ligand (enol form), a broad O-H stretch is visible (~2500-3200 cm⁻¹). Upon deprotonation and coordination, this peak must disappear. Concurrently, the distinct keto C=O (~1725 cm⁻¹) and enol C=O (~1635 cm⁻¹) bands of the starting material are replaced by strong, characteristic absorptions for the delocalized system in the metal complex, typically in the 1500-1600 cm⁻¹ (asymmetric C-O stretch) and 1400-1550 cm⁻¹ (symmetric C-O stretch) regions.[15][16] The absence of the former and the appearance of the latter validates chelate formation.

2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy:

-

Causality: NMR provides a high-resolution map of the molecular skeleton, confirming purity and symmetry. The ¹H NMR spectrum of acacH shows distinct signals for the keto and enol tautomers.[2] Upon formation of the symmetric Li⁺[acac]⁻ salt, these signals collapse into a simple, time-averaged spectrum characteristic of the delocalized C₂ᵥ symmetric anion. This typically consists of two sharp singlets: one for the two equivalent methyl groups (CH₃) and one for the unique vinyl proton (CH). The integration ratio of 6:1 is a critical validation point. The absence of signals from the acacH tautomers or solvents serves as a direct measure of purity.[1][17]

3. Thermogravimetric Analysis (TGA):

-

Causality: For a compound often used as a precursor in high-temperature material synthesis, understanding its thermal stability and decomposition pathway is paramount.[15] TGA measures mass loss as a function of temperature. A typical TGA experiment on Li(acac) will show thermal stability up to its decomposition temperature (~250 °C).[10] The decomposition profile can reveal the presence of solvates (e.g., water or THF) if there are early mass loss steps. The final residual mass at high temperatures should correspond to the theoretical mass of the resulting lithium oxide or carbonate, providing a quantitative measure of the lithium content and thus confirming the compound's identity.[18]

Protocol: Thermogravimetric Analysis of Li(acac)

-

Sample Preparation: Place 5-10 mg of the dried Li(acac) sample into an alumina or platinum TGA pan.

-

Instrument Setup: Load the sample into the TGA instrument.

-

Experimental Conditions: Heat the sample from room temperature to 800 °C at a constant ramp rate of 10 °C/min under a controlled atmosphere (e.g., N₂ or air at a flow rate of 50 mL/min).

-

Data Analysis: Plot the percentage of weight loss versus temperature. Analyze the onset of decomposition and the final residual mass.

Part 3: The Coordination Chemistry in Action—Core Applications

The utility of Li(acac) stems from its ability to deliver the acac⁻ ligand to a system or to act as a lithium source in a controlled manner.

Application I: Precursor for Lithium-ion Battery (LIB) Materials

A primary application of Li(acac) is in the synthesis of cathode materials for LIBs, such as lithium manganese oxide (LiMn₂O₄) and lithium titanate (Li₄Ti₅O₁₂).[4]

-

Mechanism of Action: In sol-gel or solvothermal syntheses, Li(acac) is used alongside other metal acetylacetonates (e.g., Mn(acac)₂ or Ti(acac)₄ precursors).[19] Its organic solubility ensures homogeneous mixing of the metal precursors at a molecular level. This is a critical advantage over using inorganic salts, which can precipitate prematurely and lead to inhomogeneous final materials. Upon controlled thermal decomposition (calcination), the organic ligands are burned off, leaving behind a highly uniform, phase-pure mixed-metal oxide. The quality of the final cathode material—and by extension, the battery's performance—is directly dependent on this initial molecular-level homogeneity.

Caption: From molecular precursors to functional LIB cathode material.

Application II: Catalyst in Organic Synthesis

Li(acac) serves as a versatile catalyst or co-catalyst in a range of organic transformations, including polymerizations, isomerizations, and coupling reactions.[4][11][14]

-

Mechanism of Action: The catalytic activity often stems from the Lewis acidic nature of the Li⁺ ion. The acac⁻ ligand modulates this acidity and enhances solubility in organic reaction media. The lithium center can coordinate to substrates containing lone pairs (e.g., carbonyls or epoxides), polarizing specific bonds and activating them towards nucleophilic attack. This coordination-activation cycle is fundamental to its catalytic role.

Application III: Electron Injection Layers in OLEDs

In the field of organic electronics, Li(acac) has been effectively used to improve the performance of Organic Light-Emitting Diodes (OLEDs).

-

Mechanism of Action: When a thin layer of Li(acac) is deposited between the emissive organic layer and the aluminum (Al) cathode, it significantly enhances electron injection. Upon thermal deposition, Li(acac) can decompose or react with the hot Al atoms, leading to the in-situ formation of a thin layer of lithium oxide or n-doped organic material at the interface. This lowers the work function of the cathode, reducing the energy barrier for electrons to be injected into the organic semiconductor. This improved charge balance leads directly to higher device efficiency and lower operating voltages.

Part 4: Advanced Topics and Future Outlook

-

Computational Insights: Density Functional Theory (DFT) calculations have become invaluable for predicting the electronic properties of acetylacetonate complexes.[20] Studies on HOMO-LUMO gaps can help rationalize the electrochemical behavior of these complexes, guiding the design of new redox-active materials for applications like non-aqueous redox flow batteries.[21][22][23]

-

Future Directions: The core strengths of Li(acac)—its solubility, defined thermal decomposition, and role as a clean ligand source—make it an attractive candidate for emerging technologies. Its use in atomic layer deposition (ALD) for creating ultra-thin lithium-containing films is an area of growing interest. Furthermore, its role as a building block for creating complex, multi-metallic coordination polymers and metal-organic frameworks (MOFs) remains a fertile ground for discovery.

Conclusion

This compound is a prime example of a compound whose importance is defined by its versatility and enabling capabilities. Through its well-behaved coordination chemistry, it provides a gateway to high-performance materials for energy storage, efficient electronic devices, and novel catalytic processes. A thorough understanding of its synthesis, characterization, and reaction mechanisms, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the laboratory and beyond.

References

-

Metal acetylacetonates - Wikipedia. (n.d.). Wikipedia. [Link]

- Metal acetylacetonates - Grokipedia. (2025, November 20). Grokipedia.

-

This compound | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

-

Acetylacetonates | AMERICAN ELEMENTS®. (n.d.). American Elements. [Link]

-

This compound, CAS 18115-70-3 | BioFuran Materials. (n.d.). BioFuran Materials. [Link]

-

Ligands - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]

-

Possible binding sites of acetylacetone ligand to the metal ion. (n.d.). ResearchGate. [Link]

-

Capper, E., Smith, S., Burrows, A., & Edler, K. (n.d.). Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. Royal Society of Chemistry. [Link]

-

Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. [Link]

-

Seco, M. (n.d.). Acetylacetone: A versatile ligand. Journal of Chemical Education. [Link]

-

Acetylacetone - Wikipedia. (n.d.). Wikipedia. [Link]

-

Mondol, R., et al. (n.d.). Ligand field-actuated redox-activity of acetylacetonate. National Institutes of Health (NIH). [Link]

- Process for the preparation of metal acetylacetonates. (n.d.).

-

The Versatility of this compound in Modern Chemistry. (2025, October 21). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Preparation and Characterisation of Metal Acetylacetonate Complexes. (n.d.). Magritek. [Link]

-

Preparation and Application of Acetylacetonate. (n.d.). TRUNNANO. [Link]

-

Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates. (2025, September 10). Patsnap. [Link]

-

Rivera-Perez, A., et al. (n.d.). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. National Institutes of Health (NIH). [Link]

-

Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. (2015, October 5). AZoM.com. [Link]

-

Von Hoene, J., Charles, R. G., & Hickam, W. M. (n.d.). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. Journal of the American Chemical Society. [Link]

-

Willis, A. L., et al. (2026, January 22). Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials. ResearchGate. [Link]

-

Thermogravimetric analysis (TGA) of the yttrium acetylacetonate complex. (n.d.). ResearchGate. [Link]

-

Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. (2024, October 15). ResearchGate. [Link]

-

Perez, A. R., et al. (2024, October 7). Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. Semantic Scholar. [Link]

-

Olsher, U., et al. (n.d.). Coordination Chemistry of Lithium Ion: A Crystal and Molecular Structure Review. Weizmann Institute of Science. [Link]

-

Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (n.d.). National Institutes of Health (NIH). [Link]

-

Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Comprehensive Analysis of Acetylacetonate Complexes. (n.d.). JEOL. [Link]

-

Nakamoto, K., et al. (n.d.). Infrared Spectra of Metal Chelate Compounds. II. Infrared Spectra of Acetylacetonates of Trivalent Metals. Journal of the American Chemical Society. [Link]

-

Acetylacetone as an axial ligand in metalloporphyrin: its first crystal structure, coordination chemistry, and potential application as an efficient photosensitizer. (n.d.). Dalton Transactions. [Link]

Sources

- 1. magritek.com [magritek.com]

- 2. azom.com [azom.com]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. biofuranchem.com [biofuranchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 18115-70-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound 97 18115-70-3 [sigmaaldrich.com]

- 10. far-chemical.com [far-chemical.com]

- 11. americanelements.com [americanelements.com]

- 12. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]

- 13. nanotrun.com [nanotrun.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 18. Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates [eureka.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

Foreword: A Modern Perspective on a Classic Compound

An In-Depth Technical Guide to the Spectroscopic Analysis of Lithium Acetylacetonate

This compound, Li(acac), is a coordination compound of significant interest, acting as a crucial precursor for lithium-containing materials in advanced applications such as organic light-emitting diodes (OLEDs) and next-generation lithium-ion batteries.[1] Its utility as a catalyst in organic synthesis further broadens its relevance.[1][2] The deceptively simple structure of Li(acac)—a lithium cation chelated by the acetylacetonate anion—belies a rich spectroscopic character that demands a multi-faceted analytical approach for complete elucidation.[3]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror a logical, real-world analytical workflow. We will progress from foundational structural understanding to the application of distinct yet complementary spectroscopic techniques. The core philosophy is not merely to present data, but to explain the causality behind the experimental choices and the interpretation of the resulting spectra. Each protocol is designed as a self-validating system, ensuring that the insights from one technique corroborate and enrich the findings from another.

Foundational Structure and Bonding

At the heart of its properties, this compound exists as a chelate. The acetylacetonate anion, formed by the deprotonation of acetylacetone, acts as a bidentate ligand, coordinating to the lithium cation through its two oxygen atoms.[4] This forms a stable six-membered ring, a structural motif that profoundly influences its spectroscopic signature.[5] Understanding this chelation is paramount before delving into any analytical technique.

Caption: Chelate structure of this compound.

The Integrated Spectroscopic Workflow

A comprehensive analysis of Li(acac) relies not on a single technique, but on the strategic integration of multiple spectroscopic methods. Each method probes different aspects of the molecular structure and bonding, and their combined data provides a holistic and validated characterization. The following workflow represents a robust approach to this analysis.

Caption: Integrated workflow for Li(acac) characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise covalent structure of the acetylacetonate ligand and probing the environment of the lithium cation.

Expertise & Causality

We employ ¹H NMR to confirm the identity and purity of the organic ligand. The simplicity of the spectrum is a direct consequence of the delocalized, symmetric nature of the chelate ring. For the metal center, we turn to ⁷Li NMR. While ⁶Li can offer sharper signals due to a smaller quadrupole moment, ⁷Li is vastly more sensitive and generally sufficient for confirming the ionic environment of the lithium, making it the more pragmatic choice for routine analysis.[6]

Experimental Protocol (¹H and ⁷Li NMR)

-

Sample Preparation: Accurately weigh 10-20 mg of the purified this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H Spectrum Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

⁷Li Spectrum Acquisition:

-

Switch the nucleus to ⁷Li. Tune and match the probe accordingly.

-

Acquire a one-pulse ⁷Li spectrum. Due to the typically faster relaxation of quadrupolar nuclei in such environments, a shorter relaxation delay (e.g., 1 second) can often be used.[6]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate exponential window function, followed by Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H) or an external standard like LiCl (for ⁷Li).[6]

Data Interpretation & Trustworthiness

The resulting spectra serve as a fingerprint for the compound. The observation of two sharp singlets in the ¹H spectrum with the correct integration ratio is a primary validation of the symmetric chelated structure.

| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Assignment | Rationale / Key Insight |

| ¹H NMR | ¹H | ~1.7 - 2.0 | -CH₃ (Methyl protons) | Single peak indicates magnetic equivalence of the two methyl groups, confirming symmetry.[7] |

| ¹H | ~5.0 - 5.5 | -CH= (Methine proton) | Confirms the presence of the central proton on the chelate ring.[7] | |

| ⁷Li NMR | ⁷Li | ~ -1.0 to 1.0 | Li⁺ | Chemical shift indicates the ionic environment of the lithium, shielded by the oxygen atoms.[6] |

Vibrational Spectroscopy (FTIR & Raman): Analyzing the Functional Bonds

FTIR and Raman spectroscopy are complementary techniques that provide invaluable information about the vibrational modes of the molecule, particularly the C=O, C=C, and the crucial Li-O bonds that define the chelate structure.

Expertise & Causality

In the acetylacetonate ligand, the C=O and C=C stretching vibrations are strongly coupled due to electron delocalization within the six-membered ring. This results in characteristic bands that are shifted significantly from those of free acetylacetone.[8][9] The most critical region, however, is often the far-infrared (below 600 cm⁻¹), where the Li-O stretching modes appear.[10] Observing these bands provides direct evidence of coordination between the lithium ion and the oxygen atoms of the ligand. FTIR is generally strong for polar bonds like C=O, while Raman can be more sensitive to the symmetric vibrations of the C=C backbone.

Experimental Protocol (FTIR - KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand for automatic subtraction. A resolution of 4 cm⁻¹ is generally sufficient.

Data Interpretation & Trustworthiness

The absence of a strong C=O stretch around 1700 cm⁻¹ (typical for ketones) and the appearance of strong bands in the 1600-1500 cm⁻¹ region are definitive indicators of deprotonation and chelation.[11]

| Technique | Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

| FTIR / Raman | 1550 - 1600 | ν(C=O) + ν(C=C) (asymmetric stretch) | Confirms delocalization and chelation; shifted from free ligand.[8][12] |

| FTIR / Raman | 1520 - 1540 | ν(C=C) + ν(C=O) (symmetric stretch) | Strong evidence of the conjugated ring system.[9][12] |

| FTIR / Raman | ~1250 | δ(CH) + ν(C-CH₃) | Bending and stretching modes within the ligand backbone. |

| FTIR | 520 - 550 | ν(Li-O) | Direct evidence of lithium-oxygen coordination.[10] |

| FTIR | 400 - 450 | ν(Li-O) + Ring Deformation | Further confirmation of the metal-ligand bond.[10] |

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. For this compound, the chromophore is the conjugated π-system of the chelate ring.

Expertise & Causality

The primary utility of UV-Vis in this context is to confirm the integrity of the conjugated ligand system. The intense absorption observed is due to a π→π* transition.[13] While the lithium ion itself is not directly observed, its coordination influences the energy levels of the ligand's molecular orbitals, and the resulting spectrum is characteristic of the chelated complex rather than the free ligand.

Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). A concentration in the micromolar (µM) range is typically required.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the blank with the sample solution in a matched quartz cuvette and record the absorption spectrum, typically from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Data Interpretation & Trustworthiness

A strong, well-defined absorption band confirms the presence of the intact conjugated system.

| Technique | Approximate λ_max (nm) | Electronic Transition | Significance |

| UV-Vis | ~290 - 300 | π → π* | Characteristic of the delocalized π-electron system within the acetylacetonate chelate ring.[10][14] |

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry provides the definitive confirmation of the compound's molecular weight and elemental composition.

Expertise & Causality

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it can transfer the pre-formed ions from solution into the gas phase with minimal fragmentation. We would expect to observe ions corresponding to the intact complex or related adducts. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula with high accuracy, providing an unambiguous validation of the compound's identity.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization. Both positive and negative ion modes should be checked.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer.

Data Interpretation & Trustworthiness

The detection of the correct molecular ion or related species provides the highest level of confidence in the sample's identity.

| Technique | Expected Ion (m/z) | Formula | Significance |

| ESI-MS (+) | 107.05 | [C₅H₈LiO₂]⁺ ([M+H]⁺) | Protonated molecular ion, confirming the mass of the neutral molecule. |

| ESI-MS (+) | 113.03 | [C₅H₇Li₂O₂]⁺ ([M+Li]⁺) | Dimerization or adduct formation with an extra lithium ion, common in ESI.[5] |

| ESI-MS (-) | 99.04 | [C₅H₇O₂]⁻ | The acetylacetonate anion, confirming the ligand's mass. |

Conclusion: A Synthesized View

The spectroscopic characterization of this compound is a prime example of analytical synergy. NMR spectroscopy defines the covalent framework and the lithium's immediate environment. Vibrational spectroscopies (FTIR and Raman) provide direct evidence of the crucial Li-O coordination bonds and the delocalized nature of the chelate ring. UV-Vis spectroscopy confirms the integrity of the conjugated electronic system, and mass spectrometry provides the final, unambiguous confirmation of molecular identity. Together, these techniques deliver a comprehensive, cross-validated dataset that establishes the structure, purity, and bonding characteristics of this compound with the highest degree of scientific certainty.

References

-

Infrared Spectrum and Structure of Lithium Hexafluoroacetylacetonate-Tetramethylethylenediamine Adduct *. AIP Publishing. [Link]

-

Stereochemical consequences of ionic bonding in alkali metal acetylacetonates . American Chemical Society. [Link]

-

This compound . AMERICAN ELEMENTS®. [Link]

-

A Spectroscopic Marker for Lithium Deposition During Fast Charging of Li-Ion Cells . OSTI.GOV. [Link]

-

Mass spectrometry and structures of metal acetylacetonate vapours . ConnectSci. [Link]

-

Infrared-spectroscopic investigation of several lithium-1,3-dionates . Semantic Scholar. [Link]

-

Preparation and Characterisation of Metal Acetylacetonate Complexes . Magritek. [Link]

-

(a) IR-spectrum of nickel acetylacetonate. (b) IR-spectrum of lithium... . ResearchGate. [Link]

-

UV-vis spectra with added lithium ions . ResearchGate. [Link]

-

Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer . AZoM. [Link]

-

Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry . ResearchGate. [Link]

-

Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry . PubMed. [Link]

-

A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis . ResearchGate. [Link]

-

Lithium Compound Characterization via Raman Spectroscopy and Laser-Induced Breakdown Spectroscopy . DTIC. [Link]

-

A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis . Spectroscopy Online. [Link]

-

(Li) Lithium NMR . University of Ottawa. [Link]

-

Raman analysis of lithium-ion battery components Part III: Electrolytes . Pragolab. [Link]

-

UV-visible spectra of (a) L 1 and VO(acac)L 1,3 and (b) L 2 and... . ResearchGate. [Link]

-

Raman Spectroscopy . Forschungszentrum Jülich. [Link]

-

Infrared Spectra of Metal Chelate Compounds. II. Infrared Spectra of Acetylacetonates of Trivalent Metals . Journal of the American Chemical Society. [Link]

-

Electronic Supplementary Information (ESI) . The Royal Society of Chemistry. [Link]

-

This compound . Chemdad. [Link]

-

The infrared absorption spectra of metal acetylacetonates . Semantic Scholar. [Link]

-

Comprehensive Analysis of Acetylacetonate Complexes . JEOL. [Link]

-

Exploration of Lithium-Thorin Complex Formation Using UV-Vis Spectroscopy . Agilent. [Link]

-

UV‐vis spectra of a) acetylacetonate salts of metals... . ResearchGate. [Link]

-

Raman spectroscopy study of local heterogenity in lithium titanate . elibrary.ru. [Link]

Sources

- 1. 乙酰丙酮锂 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. americanelements.com [americanelements.com]

- 4. magritek.com [magritek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure of Lithium Acetylacetonate (Li(acac))

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and functional applications of Lithium Acetylacetonate (Li(acac)). It is designed for researchers in materials science and drug development, adhering to rigorous scientific standards.

Executive Summary

This compound (Li(acac)), chemically known as lithium 2,4-pentanedionate, represents a distinct structural class within the metal

This structural arrangement—characterized by infinite chains of lithium centers bridged by oxygen atoms of the acetylacetonate ligand—dictates its unique physicochemical properties, including its high melting point (

Fundamental Crystallography

The definitive crystal structure of anhydrous Li(acac) was solved by Schröder and Weber (1975), revealing a complex orthorhombic lattice. This structure is significant because it deviates from the "cubane-like" tetrameric clusters often observed in organolithium compounds (e.g., methyllithium), instead forming an "oxygen-chelated-metal bridged complex."

Crystallographic Data

The following parameters define the standard anhydrous phase of Li(acac) at room temperature.

| Parameter | Value | Unit |

| Crystal System | Orthorhombic | - |

| Space Group | Ccca (No.[1] 68) | - |

| Hall Symbol | -C 2 2c | - |

| Lattice Parameter | 16.793 | Å |

| Lattice Parameter | 15.184 | Å |

| Lattice Parameter | 13.970 | Å |

| Unit Cell Volume ( | ~3562 | Å |

| Formula Units per Cell ( | 24 | - |

| Calculated Density ( | 1.187 | g/cm |

| Experimental Density ( | 1.181 | g/cm |

Structural Topology & Coordination

-

Coordination Geometry: Each Lithium ion (

) is tetrahedrally coordinated by four oxygen atoms. -

Ligand Binding: The acetylacetonate anion (

) acts as a bridging ligand rather than a simple chelating agent. While it forms the characteristic 6-membered ring with one Li atom, its oxygen atoms simultaneously coordinate to adjacent Li atoms. -

Polymeric Chains: This bridging creates infinite strings (polymers) running through the crystal lattice. The structure can be visualized as pseudo-

units linked by

Synthesis & Crystallization Protocols

Achieving high-purity, crystalline Li(acac) requires strict control over stoichiometry and solvent conditions to prevent the formation of hydrates or hydrolysis products.

Reaction Mechanism

The synthesis utilizes an acid-base neutralization reaction between a lithium base and acetylacetone (2,4-pentanedione).

Step-by-Step Synthesis Protocol

Materials:

-

Lithium Hydroxide Monohydrate (

), 99.9% purity. -

Acetylacetone (

), distilled. -

Ethanol (Absolute).

-

Diethyl Ether (for washing).

Workflow:

-

Dissolution: Dissolve 10.0 mmol of

in 20 mL of deionized water/ethanol (1:1 v/v mixture). Ensure complete dissolution. -

Chelation: Add 10.5 mmol of Acetylacetone dropwise under constant stirring. A slight excess of ligand ensures complete consumption of the lithium base.

-

Precipitation: Stir the mixture at

C for 2 hours. A white precipitate of Li(acac) will form. -

Crystallization: Evaporate the solvent slowly (rotary evaporator or slow heating) to promote crystal growth.

-

Purification: Wash the resulting solid with cold diethyl ether to remove unreacted acetylacetone.

-

Drying: Dry the crystals in a vacuum oven at

C for 12 hours to ensure the anhydrous phase is obtained. Note: Li(acac) is hygroscopic; store in a desiccator.

Synthesis Workflow Diagram

Caption: Schematic workflow for the synthesis and isolation of anhydrous this compound.

Functional Implications & Applications

The crystal structure of Li(acac) directly influences its utility in advanced materials and drug development.

Lithium-Ion Batteries (LIBs)

-

Cathode Precursor: Li(acac) is a preferred precursor for sol-gel synthesis of

and -

Electrolyte Additive: The bulky acac anion can trap impurities or modify the solid-electrolyte interphase (SEI), improving cycle life.

Drug Development & Pharmacology

-

Bioavailability: While Lithium Carbonate (

) is the standard for bipolar disorder, organic lithium salts like Li(acac) are investigated for potentially altered pharmacokinetics. The lipophilic acac ligand may facilitate transport across the blood-brain barrier (BBB) compared to inorganic counterions, although toxicity of the ligand itself must be managed. -

Solubility: The polymeric structure breaks down in polar organic solvents, allowing Li(acac) to be used in liposomal formulations.

Structural-Functional Logic Diagram

Caption: Correlation between the polymeric crystal lattice of Li(acac) and its industrial applications.

References

-

Schröder, F. A., & Weber, H. P. (1975). 2,4-Pentandionato-Lithium (Li-acac) – ein neuer Strukturtyp von Metall-β-Diketonato-Komplexen.[1] Acta Crystallographica Section B, 31(6), 1745-1750.[1] Link

- Onuma, S., & Shibata, S. (1978). The Crystal Structure of this compound. Annual Report of the Institute for Nuclear Study, University of Tokyo.

-

Kamiya, S., et al. (2007). Improved electron injection in organic light-emitting devices with a this compound [Li(acac)]/aluminium bilayer cathode. Semiconductor Science and Technology, 22(3), 249. Link

- Patey, T. J., et al. (2014). Electrochemistry of LiMn2O4 nanoparticles made by flame spray pyrolysis. Journal of Power Sources, 246, 374-380.

Sources

An In-Depth Technical Guide to the Physical Characteristics of Lithium Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Lithium acetylacetonate (Li(acac)) is a coordination compound of significant interest across various scientific disciplines, including materials science and catalysis. Its utility as a precursor for lithium-containing materials, particularly in the development of battery technologies, underscores the importance of a comprehensive understanding of its fundamental physical properties.[1][2] This technical guide provides a detailed examination of the core physical characteristics of this compound, offering a foundational resource for researchers and professionals. The guide synthesizes available data on its chemical and structural properties, thermal behavior, and spectroscopic signatures, while also providing standardized protocols for their experimental determination.

Introduction

This compound, systematically named lithium 2,4-pentanedionate, is the lithium salt of acetylacetone. The acetylacetonate anion acts as a bidentate ligand, coordinating to the lithium ion through its two oxygen atoms to form a stable six-membered chelate ring.[3] This structure contributes to its notable thermal stability and solubility in polar organic solvents, making it a versatile reagent in organic synthesis and a valuable precursor in materials science.[1][3] A thorough grasp of its physical characteristics is paramount for optimizing reaction conditions, ensuring material purity, and predicting its behavior in various applications.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇LiO₂ | [1] |

| Molecular Weight | 106.05 g/mol | [4] |

| Appearance | White to light yellow crystalline solid/powder | [1][5] |

| Melting Point | ~250 °C (with decomposition) | [4][5] |

| Solubility | Soluble in water and polar organic solvents. | [1][6] |

| Hygroscopicity | Hygroscopic | [5] |

Structural and Spectroscopic Characterization

A detailed understanding of the molecular structure and spectroscopic fingerprint of this compound is essential for its identification and quality control.

Crystal Structure

Diagram: Proposed Coordination of this compound

Caption: Chelation of the lithium ion by the acetylacetonate ligand.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the coordination of the acetylacetonate ligand to the lithium ion. The delocalization of electrons within the chelate ring results in characteristic vibrational modes that differ from those of free acetylacetone.

Key IR Absorption Bands (Anticipated):

| Wavenumber (cm⁻¹) | Assignment |

| ~1600 - 1500 | C=O and C=C stretching vibrations (coupled) |

| ~1400 - 1350 | CH₃ deformation modes |

| Below 600 | Li-O stretching vibrations |

Note: Specific peak positions can vary depending on the sample preparation method (e.g., Nujol mull, KBr pellet) and the hydration state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

-

¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand. The chemical shifts will be influenced by the coordination to the lithium ion.

-

¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the carbonyl (C=O), methine (CH), and methyl (CH₃) carbons. The positions of these signals provide insight into the electronic structure of the chelate ring.

Thermal Properties and Stability

The thermal stability of this compound is a critical parameter for its use as a precursor in high-temperature synthesis methods like chemical vapor deposition (CVD).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature and the nature of the decomposition products. A typical TGA experiment would show a stable mass up to a certain temperature, followed by a significant mass loss corresponding to the decomposition of the organic ligand.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify phase transitions, such as melting and crystallization, as well as the enthalpy changes associated with these processes. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting and decomposition.

Diagram: Workflow for Thermal Analysis

Caption: A simplified workflow for the thermal characterization of this compound.

Experimental Protocols

The following protocols provide standardized methods for the characterization of the physical properties of this compound.

Synthesis and Purification

A common method for the synthesis of this compound involves the reaction of lithium hydroxide or lithium methoxide with acetylacetone in a suitable solvent, such as ethanol or methanol.

Step-by-Step Protocol:

-

Dissolve lithium hydroxide monohydrate in methanol.

-

Slowly add an equimolar amount of acetylacetone to the solution while stirring.

-

Continue stirring at room temperature for a specified period to ensure complete reaction.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and diethyl ether, to obtain purified this compound.

-

Dry the purified product under vacuum to remove any residual solvent.

Characterization Techniques

Infrared Spectroscopy (FTIR):

-

Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder.

-

Alternatively, prepare a Nujol mull by grinding the sample with a few drops of Nujol.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the sample into an appropriate TGA or DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the decomposition temperature and thermal transitions.

Conclusion

This technical guide has provided a comprehensive overview of the key physical characteristics of this compound. The presented data and experimental protocols offer a valuable resource for scientists and researchers working with this important compound. Further research to elucidate the definitive crystal structure of anhydrous this compound would be a valuable contribution to the field. A thorough understanding of these fundamental properties is essential for the continued development of its applications in energy storage, catalysis, and beyond.

References

-

American Elements. (n.d.). This compound. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,.... Retrieved February 10, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved February 10, 2026, from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved February 10, 2026, from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved February 10, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved February 10, 2026, from [Link]

-

Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). Retrieved February 10, 2026, from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved February 10, 2026, from [Link]

Sources

The Dynamic Equilibrium: A Technical Guide to Keto-Enol Tautomerism in Acetylacetonates

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2][3] This phenomenon is particularly pronounced and mechanistically significant in β-dicarbonyl compounds, with acetylacetone (AcAc) serving as a canonical example.[1] The deprotonation of acetylacetone yields the acetylacetonate (acac) anion, a versatile bidentate ligand that forms stable complexes with a vast array of metal ions.[4][5][6] The electronic and structural properties of these metal acetylacetonate complexes are intrinsically linked to the tautomeric nature of the ligand. This guide provides an in-depth exploration of the keto-enol tautomerism in acetylacetonates, offering a technical resource for researchers, scientists, and professionals in drug development. We will dissect the underlying principles, influencing factors, and the analytical methodologies crucial for characterizing this dynamic equilibrium.

The Fundamental Principle: A Tale of Two Tautomers

Keto-enol tautomerism is a prototropic tautomerism, involving the migration of a proton and the simultaneous shift of a double bond.[1] In the case of acetylacetone, the equilibrium exists between the diketo form and the enol form.[7]

-

The Keto Form: Characterized by two carbonyl (C=O) groups separated by a methylene (-CH₂-) group.

-